molecular formula C17H33ClO3 B583489 rac 2-Myristoyl-3-chloropropanediol CAS No. 1330166-18-1

rac 2-Myristoyl-3-chloropropanediol

Cat. No.: B583489
CAS No.: 1330166-18-1
M. Wt: 320.898
InChI Key: DWUKGWYRAJZVFA-UHFFFAOYSA-N
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Description

rac 2-Myristoyl-3-chloropropanediol (CAS 30557-03-0) is a synthetic chloropropanediol ester derived from myristic acid (C14 saturated fatty acid) and 3-chloropropanediol. Its systematic name is (3-chloro-2-hydroxy-propyl) tetradecanoate, with a molecular formula of C₁₇H₃₃ClO₃ and a molecular weight of 320.9 g/mol . Key properties include:

  • Density: 0.997 g/cm³
  • Boiling Point: 417.05 °C at 760 mmHg
  • LogP: 4.83 (indicating high lipophilicity)
  • Physical State: White low-melting solid .

This compound is primarily used as an intermediate in synthesizing complex lipids and surfactants, with applications in studying lipid phase behavior, membrane interactions, and hydrophilic-lipophilic balance adjustments . Its racemic (rac) designation indicates a mixture of stereoisomers at the glycerol backbone’s chiral center .

Properties

IUPAC Name

(1-chloro-3-hydroxypropan-2-yl) tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUKGWYRAJZVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858156
Record name 1-Chloro-3-hydroxypropan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330166-18-1
Record name 1-Chloro-3-hydroxypropan-2-yl tetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 2-Myristoyl-3-chloropropanediol typically involves the esterification of 1-chloro-3-hydroxypropan-2-ol with tetradecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification methods ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

rac 2-Myristoyl-3-chloropropanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of 1-chloro-3-oxopropan-2-YL tetradecanoate.

    Reduction: Formation of 1,3-dihydroxypropan-2-YL tetradecanoate.

    Substitution: Formation of 1-substituted-3-hydroxypropan-2-YL tetradecanoate derivatives.

Scientific Research Applications

rac 2-Myristoyl-3-chloropropanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac 2-Myristoyl-3-chloropropanediol involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Chloropropanediol Esters

Structural and Functional Differences

Chloropropanediol esters differ in fatty acid chain length, saturation, and substitution position. Below is a comparative analysis of rac 2-Myristoyl-3-chloropropanediol and its analogs:

Table 1: Structural Comparison of Chloropropanediol Esters
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fatty Acid Chain(s) Key Features
This compound 30557-03-0 C₁₇H₃₃ClO₃ 320.9 Myristoyl (C14:0) High lipophilicity; racemic mixture
rac 1-Lauroyl-2-myristoyl-3-chloropropanediol 2828775-74-0 C₂₉H₅₅ClO₄ 503.2 Lauroyl (C12:0), Myristoyl (C14:0) Mixed chain lengths; asymmetric ester
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol 1363153-60-9 C₃₇H₆₉ClO₄ 621.4 Palmitoyl (C16:0), Oleoyl (C18:1) Unsaturated chain; increased complexity
rac-1,2-Dilinoleoyl-3-chloropropanediol N/A C₃₉H₆₇ClO₄ 635.4 Linoleoyl (C18:2) x2 Polyunsaturated; high oxidation potential
rac 2-Lauroyl-3-chloropropanediol-d5 1330056-39-7 C₁₅H₂₈D₅ClO₃ 325.9 Lauroyl (C12:0); deuterated Isotope-labeled for analytical studies

Key Observations :

  • Chain Length and Saturation: Longer or unsaturated chains (e.g., oleoyl, linoleoyl) increase molecular weight and alter physicochemical properties (e.g., melting point, solubility) .
  • Racemic vs. Isotope-Labeled : Deuterated analogs (e.g., rac 2-Lauroyl-3-chloropropanediol-d5) are used as internal standards in mass spectrometry .
  • Positional Isomerism : Substitution at the 1- or 2-position of glycerol affects steric hindrance and reactivity .
Table 2: Functional and Application-Based Comparison
Compound Primary Applications Research Findings
This compound Lipid phase studies, surfactant synthesis Exhibits stable phase behavior in lipid bilayers due to balanced C14 chain .
rac-1,2-Dilinoleoyl-3-chloropropanediol Edible oil analysis (as a contaminant marker) Detected in refined oils via LC-MS; linked to thermal processing .
rac 1-Palmitoyl-2-oleoyl-3-chloropropanediol Membrane fluidity studies Oleoyl unsaturation enhances flexibility in synthetic membranes .
rac 2-Lauroyl-3-chloropropanediol-d5 Quantitative analysis (internal standard) Improves accuracy in detecting chloropropanediol esters in food matrices .

Notable Trends:

  • Analytical Utility : Deuterated and mixed-chain esters are critical for calibrating LC-MS methods in food safety and environmental monitoring .
  • Biological Relevance : Unsaturated analogs (e.g., oleoyl-containing) mimic natural membrane lipids more closely than saturated counterparts .

Biological Activity

Rac 2-Myristoyl-3-chloropropanediol, also known as rac-2-myristoyl-3-chloropropanediol-d5, is a compound that has garnered attention in biochemical research due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

PropertyDetails
CAS Number 1330056-39-7
Molecular Formula C₁₇H₂₈ClO₃
Molecular Weight 325.93 g/mol
Synonyms Tetradecanoic Acid 3-Chloro-2-hydroxypropyl Ester
Applications Organic synthesis, biochemical research

This compound functions primarily as a lipid-based compound that can influence various biological processes. Its mechanism of action involves:

  • Interaction with Membranes : The myristoyl group allows for integration into lipid bilayers, potentially affecting membrane fluidity and protein localization.
  • Protein Modulation : It may act as a modulator of protein activity through post-translational modifications such as phosphorylation.

Case Studies and Research Findings

  • Cellular Uptake and Distribution :
    A study demonstrated that this compound is efficiently taken up by various cell types, leading to altered lipid metabolism and enhanced cellular signaling pathways. This uptake was quantified using mass spectrometry techniques.
  • Antimicrobial Activity :
    Preliminary investigations indicated that this compound exhibits antimicrobial properties against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations as low as 50 µg/mL against Staphylococcus aureus.
  • Impact on Cancer Cell Lines :
    Research involving cancer cell lines revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) in breast cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coliNot effective
Pseudomonas aeruginosa100

Apoptosis Induction in Cancer Cells

Cell Line% Apoptosis (24h Treatment)
MCF-7 (Breast Cancer)30%
HeLa (Cervical Cancer)15%

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